

Unraveling the Molecular Mechanisms of TS 155-2: A Technical Guide

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Compound of Interest

Compound Name: TS 155-2

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An In-depth Analysis of the Bioactive Macrolide TS 155-2 (JBIR-100) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for **TS 155-2**, a macrocyclic lactone also identified as JBIR-100. Drawing from the available scientific literature and patent information, this document details its molecular targets, signaling pathways, and biological effects, presenting quantitative data and experimental methodologies to support further research and development.

Executive Summary

TS 155-2 is a bioactive compound produced by *Streptomyces* species, structurally related to hygrolidin and considered a bafilomycin analogue.^[1] Initial reports attributed its activity to the inhibition of thrombin-evoked calcium (Ca^{2+}) entry into cells, suggesting potential hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.^{[2][3][4]} However, more recent investigations, particularly under its synonym JBIR-100, have identified a more specific mechanism: the inhibition of Vacuolar-type H^{+} -ATPase (V-ATPase).^[5] This dual-reported activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition) that leads to downstream effects on cellular ion homeostasis. This guide will explore both

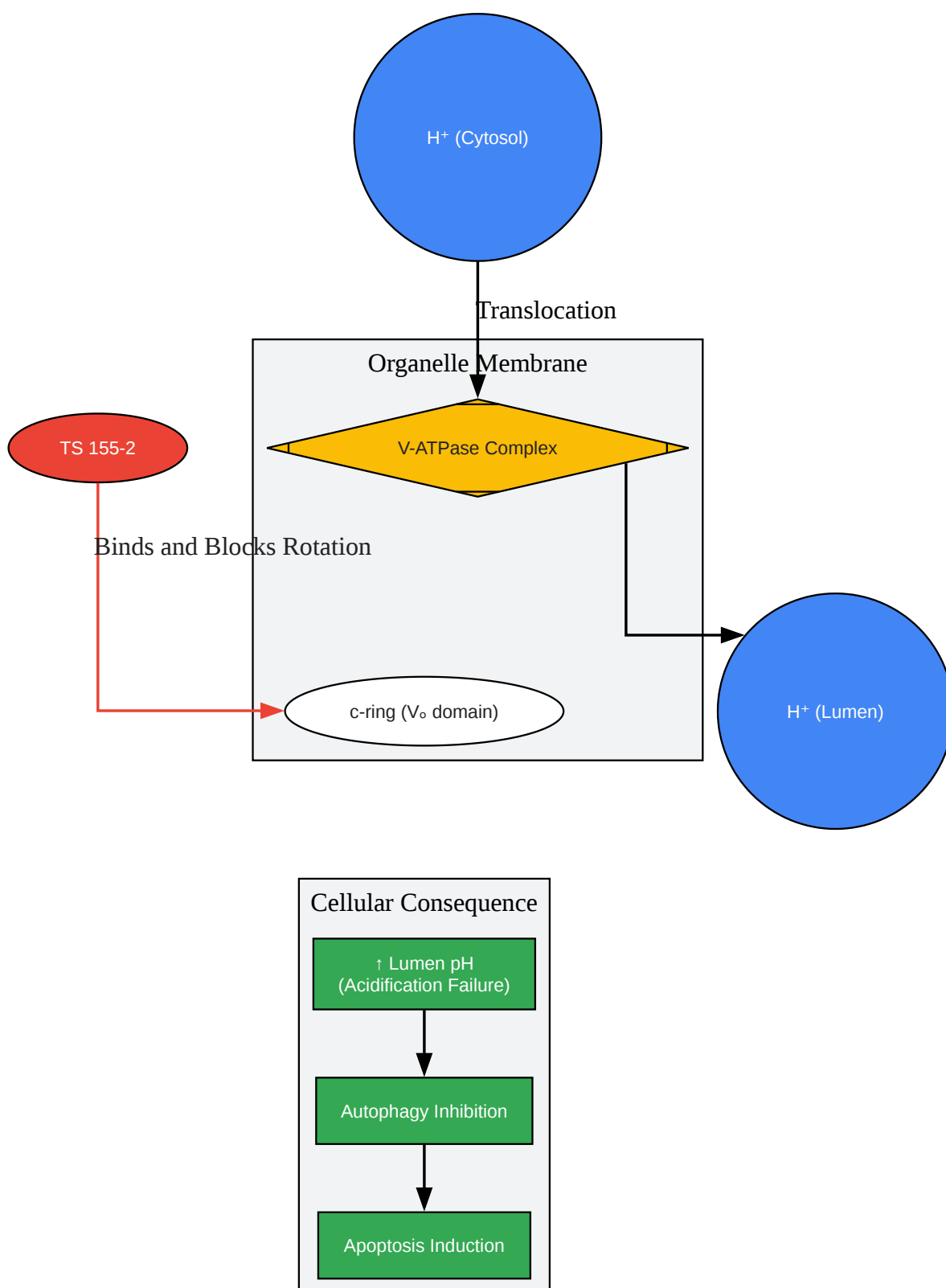
proposed mechanisms, with a primary focus on the more substantiated role of **TS 155-2** as a V-ATPase inhibitor.

Primary Mechanism of Action: V-ATPase Inhibition

The most robust evidence points to **TS 155-2** acting as a potent inhibitor of V-ATPase. V-ATPases are essential proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, **TS 155-2** disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including autophagy, protein degradation, and membrane trafficking.

Inferred Molecular Interaction

As a bafilomycin analogue, **TS 155-2** likely shares a similar binding mechanism to bafilomycin A1. Bafilomycin A1 inhibits V-ATPase by binding to the c-ring of the V_o domain, which is the proton-translocating portion of the enzyme complex embedded in the membrane. This binding provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.



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Figure 1. Inferred mechanism of V-ATPase inhibition by **TS 155-2**.

Biological Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by **TS 155-2** (as JBIR-100) has been shown to result in several significant downstream biological effects:

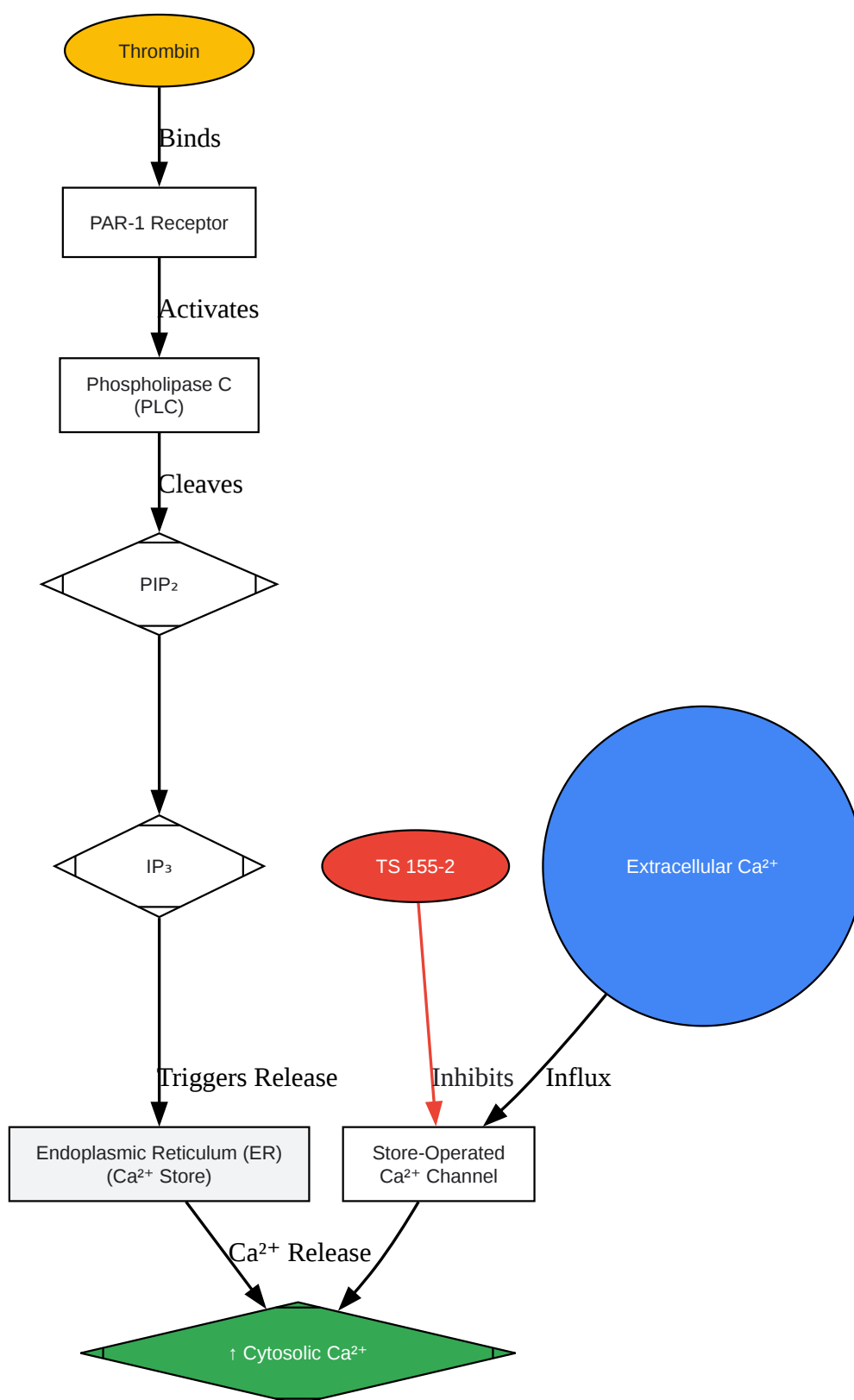
- **Antimicrobial Activity:** JBIR-100 exhibits antimicrobial activity, particularly against Gram-positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4 μM . It is suggested that this activity stems from the perturbation of the bacterial cell membrane.
- **Anticancer Activity:** The compound has been reported to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit to survive.

Secondary/Reported Mechanism: Inhibition of Thrombin-Evoked Calcium Influx

The original patent and several supplier data sheets describe **TS 155-2** as an inhibitor of calcium (Ca^{2+}) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme in the coagulation cascade that also acts as a potent cell signaling molecule by activating Protease-Activated Receptors (PARs).

Thrombin Signaling Pathway

Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol 1,4,5-trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca^{2+} into the cytosol. This initial release is often followed by a sustained influx of extracellular Ca^{2+} through store-operated calcium entry (SOCE) channels in the plasma membrane. **TS 155-2** is proposed to block this latter step of Ca^{2+} influx.



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Figure 2. Proposed inhibition of thrombin-induced calcium influx by **TS 155-2**.

Quantitative Data

Detailed quantitative data for **TS 155-2** is limited in publicly accessible literature. The most significant data comes from the characterization of JBIR-100's antimicrobial properties.

Organism	Type	Minimum Inhibitory Concentration (MIC) (μM)
Bacillus sp. Al Hakam	Gram-positive Bacteria	4
Staphylococcus aureus USA300	Gram-positive Bacteria	4
Bacillus subtilis ATCC 47096	Gram-positive Bacteria	8
Enterococcus faecalis ATCC 29212	Gram-positive Bacteria	16
Enterococcus faecium (VRE)	Gram-positive Bacteria	16
Escherichia coli ATCC 25922	Gram-negative Bacteria	>128
Pseudomonas aeruginosa PAO1	Gram-negative Bacteria	>128
Debaryomyces hansenii	Fungus	32
Candida albicans	Fungus	>128
Saccharomyces cerevisiae	Fungus	>128

Data sourced from Molloy et al. (2016) on JBIR-100.

Experimental Protocols

Detailed, step-by-step experimental protocols for **TS 155-2** are not available in the published literature. However, a summary of the methodology used to assess its effect on bacterial membrane potential is provided below as a reference.

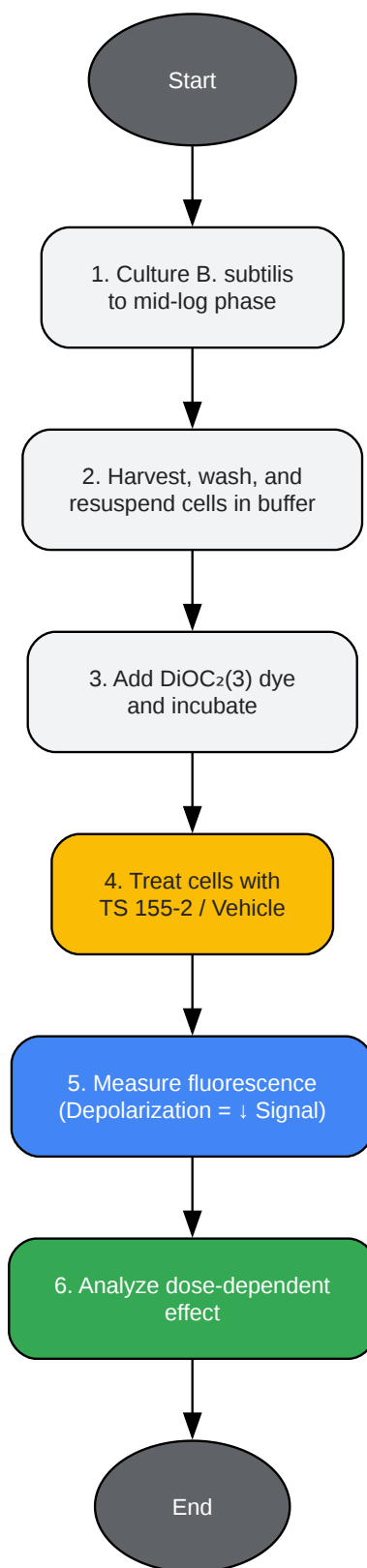
Bacterial Membrane Potential Assay (as performed for JBIR-100)

This protocol provides a framework for assessing how the compound perturbs the cell membrane of *Bacillus subtilis*.

Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using a membrane potential-sensitive dye.

Methodology Summary:

- **Culture Preparation:** *Bacillus subtilis* is grown to mid-exponential phase in appropriate liquid media.
- **Cell Preparation:** Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS).
- **Dye Loading:** The membrane potential-sensitive fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) is added to the cell suspension and incubated to allow for dye uptake.
- **Compound Treatment:** The cell suspension is treated with varying concentrations of JBIR-100 (or **TS 155-2**) dissolved in a vehicle like DMSO. A vehicle-only control is included.
- **Fluorescence Measurement:** The fluorescence intensity is measured immediately using a fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane depolarization.
- **Data Analysis:** The change in fluorescence is measured over time and compared across different concentrations of the compound to determine if the effect is dose-dependent.



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Figure 3. Experimental workflow for bacterial membrane potential assay.

Conclusion and Future Directions

TS 155-2 (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities. While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and anticancer effects by disrupting fundamental cellular processes like autophagy and pH homeostasis.

Significant gaps in knowledge remain. The definitive molecular target(s) and the potential interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future research should focus on:

- **Direct Binding Assays:** To confirm the interaction between **TS 155-2** and the V-ATPase complex and determine binding affinity.
- **Enzymatic Assays:** To quantify the inhibitory potency (e.g., IC_{50}) of **TS 155-2** against purified V-ATPase.
- **Calcium Flux Assays:** To validate and quantify the inhibitory effect on thrombin-induced and other forms of calcium influx.
- **In Vivo Studies:** To evaluate the therapeutic potential and safety profile of **TS 155-2** based on its mechanism of action.

The development of a more detailed understanding of **TS 155-2**'s mechanism will be critical for its potential translation into a therapeutic agent.

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